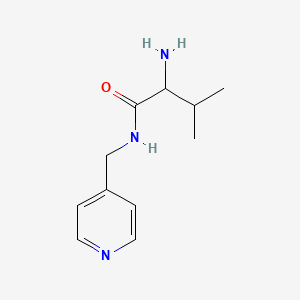
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is a complex organic compound characterized by the presence of three iodine atoms and a long-chain pentahydroxyhexadecanamido group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of specific reagents such as iodine monochloride (ICl) and hydrochloric acid (HCl) for iodination, and coupling agents like carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pentahydroxyhexadecanamido chain can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of iodine atoms can produce deiodinated benzoic acid derivatives .
科学研究应用
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Investigated for its potential use as a radiocontrast agent in medical imaging due to its high iodine content.
Industry: Utilized in the development of specialized materials and coatings.
作用机制
The mechanism of action of 2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid involves its interaction with specific molecular targets and pathways. In medical applications, the compound’s high iodine content allows it to enhance the contrast of imaging techniques by absorbing X-rays. The pentahydroxyhexadecanamido group may interact with biological membranes, facilitating its uptake and distribution within the body .
相似化合物的比较
Similar Compounds
2,4,6-Triiodobenzoic acid: Similar in structure but lacks the pentahydroxyhexadecanamido group.
5-Amino-2,4,6-triiodoisophthalic acid: Contains amino groups instead of the pentahydroxyhexadecanamido chain.
3-Hydroxy-2,4,6-triiodobenzoic acid: Features a hydroxyl group instead of the amido chain.
Uniqueness
2,4,6-Triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanamido)benzoic acid is unique due to its combination of high iodine content and the presence of a long-chain pentahydroxyhexadecanamido group. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C23H34I3NO8 |
|---|---|
分子量 |
833.2 g/mol |
IUPAC 名称 |
2,4,6-triiodo-3-(2,5,8,11,14-pentahydroxyhexadecanoylamino)benzoic acid |
InChI |
InChI=1S/C23H34I3NO8/c1-2-12(28)3-4-13(29)5-6-14(30)7-8-15(31)9-10-18(32)22(33)27-21-17(25)11-16(24)19(20(21)26)23(34)35/h11-15,18,28-32H,2-10H2,1H3,(H,27,33)(H,34,35) |
InChI 键 |
KQTWREXVLOTGJD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC(CCC(CCC(CCC(C(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
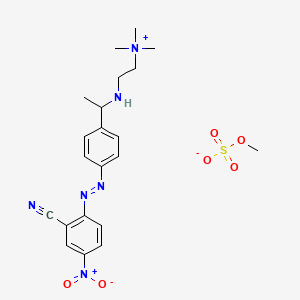

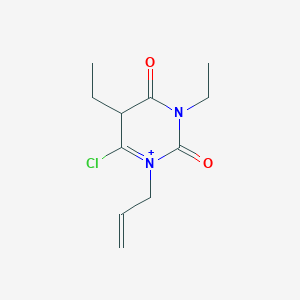
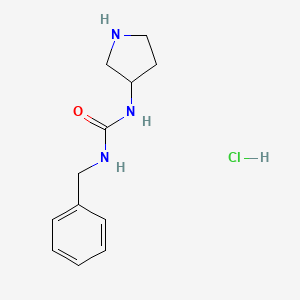

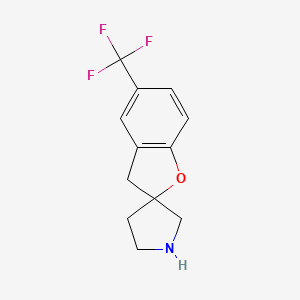
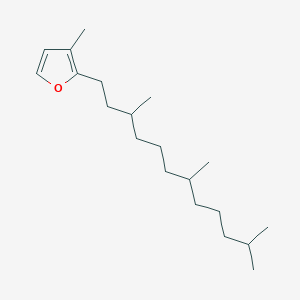
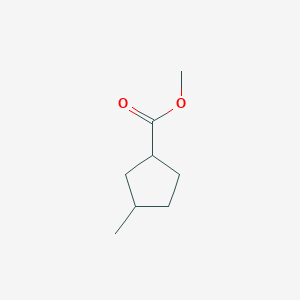

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)

